Bicyclo[4.1.0]heptane-2-sulfonyl chloride
Description
Bicyclo[4.1.0]heptane-2-sulfonyl chloride (CAS 1850192-23-2) is a bicyclic sulfonyl chloride with the molecular formula C₇H₁₁ClO₂S. Its structure comprises a norbornane-like bicyclo[4.1.0]heptane framework with a sulfonyl chloride (-SO₂Cl) group at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive sulfonyl chloride moiety and strained bicyclic system . Key properties include:
Properties
Molecular Formula |
C7H11ClO2S |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2 |
InChI Key |
LPOCFDVOCWCIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most direct and industrially favored route involves the chlorination of heptane-2-sulfonic acid . This method is well-documented and yields high purity of the target sulfonyl chloride.
Reaction Conditions
- Reactants : Heptane-2-sulfonic acid
- Reagent : Thionyl chloride (SOCl₂)
- Conditions : Reflux at elevated temperatures (around 80-100°C)
Reaction :
$$
\text{C}7\text{H}{15}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}7\text{H}{15}\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$
This process involves the conversion of the sulfonic acid group to a sulfonyl chloride, with the release of sulfur dioxide and hydrogen chloride gases, which are removed under reflux.
Advantages
- High yield and purity
- Suitable for large-scale synthesis
- Well-established industrial process
Limitations
- Requires handling of corrosive reagents
- Need for proper gas venting systems
Synthesis from Heptanesulfonamide and Thionyl Chloride
Method Overview
An alternative route involves converting heptanesulfonamide into the sulfonyl chloride using thionyl chloride, as documented in patent literature.
Reaction Conditions
- Reactants : Heptanesulfonamide
- Reagent : Thionyl chloride
- Conditions : Reflux at 80-100°C in an inert solvent such as dichloromethane or chloroform
Reaction Pathway
The sulfonamide reacts with thionyl chloride, replacing the amino group with a chlorine atom, thus forming the sulfonyl chloride:
$$
\text{C}7\text{H}{15}\text{SO}2\text{NH}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}{15}\text{SO}2\text{Cl} + \text{NH}3 + \text{SO}2
$$
Limitations
- Requires careful control of reaction conditions to prevent side reactions
Cyclopropane Derivative Route via Cyclization
Method Overview
Based on patent disclosures, a promising synthetic pathway involves cyclopropane derivatives as intermediates. The process begins with the synthesis of cyclopropane derivatives of the general formula, followed by ring-opening and functionalization steps.
Reaction Sequence
- Step 1 : Synthesis of cyclopropane derivative via reaction of ketones with diazomethane or similar carbene precursors.
- Step 2 : Chlorination of the cyclopropane derivative using thionyl chloride in the presence of a catalytic amount of DMF (dimethylformamide), which acts as a catalyst to facilitate the reaction at around 60°C.
Key Reaction
Cyclopropane derivative + SOCl₂ + DMF → Bicyclo[4.1.0]heptane-2-sulfonyl chloride
Reaction Conditions
- Solvent: Heptane or inert solvents like toluene
- Temperature: 60°C
- Catalyst: DMF (a few drops)
- Duration: 3-4 hours
Advantages
- Enables synthesis of the bicyclic structure with high regioselectivity
- Suitable for synthesizing derivatives with functional groups
Limitations
- Multi-step process
- Requires careful control of reaction conditions to prevent side reactions
Synthesis from Cyclohexane-1,3-dione Derivatives
Method Overview
Research indicates that cyclohexane-1,3-dione derivatives can serve as precursors for bicyclo[4.1.0]heptane derivatives through a sequence of acylation, cyclization, and chlorination steps.
Reaction Sequence
- Step 1 : React cyclohexane-1,3-dione with acyl chlorides (such as heptane sulfonyl chloride) in the presence of a base like potassium carbonate.
- Step 2 : Cyclization occurs via intramolecular nucleophilic attack, forming the bicyclic structure.
- Step 3 : Chlorination of the intermediate using thionyl chloride yields the sulfonyl chloride derivative.
Reaction Conditions
- Solvent: Acetonitrile or ethanol
- Base: Potassium carbonate
- Temperature: 50-70°C
- Duration: 6-8 hours
Advantages
- Flexibility to introduce various substituents
- Suitable for synthesizing functionalized derivatives
Summary Data Table
| Method | Starting Material | Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of Heptane-2-sulfonic acid | Heptane-2-sulfonic acid | Thionyl chloride | Reflux at 80-100°C | High yield, industrial scalability | Handling of gases, corrosive reagents |
| From Heptanesulfonamide | Heptanesulfonamide | Thionyl chloride | Reflux at 80-100°C | Alternative route | Requires sulfonamide intermediate |
| Cyclopropane derivative route | Cyclopropane derivatives | SOCl₂ + DMF | 60°C, 3-4 hours | Regioselectivity | Multi-step synthesis |
| From Cyclohexane-1,3-dione | Cyclohexane-1,3-dione derivatives | Acyl chlorides + base | 50-70°C, 6-8 hours | Functional group tolerance | Multi-step, complex |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Typically, polar aprotic solvents like dichloromethane or acetonitrile are used.
Catalysts: In some cases, catalysts like Lewis acids may be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols yield sulfonate esters.
Scientific Research Applications
Bicyclo[4.1.0]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers: Positional Variations
Bicyclo[4.1.0]heptane-7-sulfonyl chloride (CID 132398859)
- Molecular formula : C₇H₁₁ClO₂S (identical to the 2-isomer).
- Key differences : The sulfonyl chloride group is at the 7-position, altering steric and electronic environments.
Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7)
Bicyclic Systems with Heteroatoms
Azabicyclo[4.1.0]heptane Derivatives
- Example : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., penem antibiotics).
- Key differences : Incorporation of nitrogen and sulfur heteroatoms enhances polarity and pharmacological activity. Pharmacopeial standards (e.g., crystallinity tests) apply, unlike the hydrocarbon-focused bicyclo[4.1.0]heptane sulfonyl chloride .
Bicyclo[2.2.1]heptane (Norbornane)
Data Tables for Comparative Overview
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | CAS Number | ΔfH° (kJ/mol) | Key Applications |
|---|---|---|---|---|
| Bicyclo[4.1.0]heptane-2-sulfonyl chloride | C₇H₁₁ClO₂S | 1850192-23-2 | N/A | Pharmaceutical synthesis |
| Bicyclo[4.1.0]heptane-7-sulfonyl chloride | C₇H₁₁ClO₂S | N/A | N/A | Research intermediate |
| Bicyclo[2.2.1]heptane (Norbornane) | C₇H₁₂ | 280-65-9 | -95.1 | Polymer additives |
| Heptachloro-bicyclo[2.2.1]hept-2-ene | C₇H₃Cl₇ | 28680-45-7 | N/A | Flame retardants |
Biological Activity
Bicyclo[4.1.0]heptane-2-sulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, synthesis, and potential applications, supported by research findings and case studies.
- Molecular Formula : CHClOS
- Molecular Weight : 194.68 g/mol
- CAS Number : 1850192-23-2
- Boiling Point : Data not available
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving the modification of bicyclic frameworks to introduce sulfonyl groups. The compound serves as an important intermediate for synthesizing biologically active molecules, including nucleoside analogues.
Example Synthesis Route
- Starting Material : 1,4-Cyclohexanedione.
- Reagents : Sulfonyl chloride reagents.
- Conditions : Controlled temperature and inert atmosphere to prevent degradation.
Antiviral Properties
Recent studies have highlighted the potential of bicyclo[4.1.0]heptane derivatives as antiviral agents, particularly against Herpes Simplex Virus (HSV). Initial docking studies indicated that these compounds could effectively interact with viral proteins, suggesting a mechanism of action that disrupts viral replication pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, including glycosidases. The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This property is particularly valuable in designing enzyme inhibitors for therapeutic applications.
Study 1: Antiviral Activity
A study conducted on a series of bicyclo[4.1.0]heptane-based nucleoside analogues demonstrated promising antiviral activity against HSV. The compounds were tested in vitro, showing IC50 values in the low micromolar range, indicating effective inhibition of viral replication.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | Inhibition of viral DNA polymerase |
| Control Nucleoside | 15 | Non-specific inhibition |
Study 2: Enzyme Inhibition
Research focused on the inhibition of human glycosidases revealed that bicyclo[4.1.0]heptane derivatives could act as potent inhibitors with selectivity for specific enzyme classes.
| Enzyme Type | Compound | IC50 (nM) |
|---|---|---|
| β-glucosidase | This compound | 46.8 |
| α-L-fucosidase | N-acetyl-cyclophellitol aziridine | 371.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
